molecular formula C8H16ClNO2 B2742590 Methyl 2-(cyclobutylamino)propanoate hydrochloride CAS No. 2170123-32-5

Methyl 2-(cyclobutylamino)propanoate hydrochloride

Cat. No.: B2742590
CAS No.: 2170123-32-5
M. Wt: 193.67
InChI Key: XGOIENKZVOWEOP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(cyclobutylamino)propanoate hydrochloride involves the reaction of cyclobutylamine with methyl 2-bromopropanoate under controlled conditions. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(cyclobutylamino)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(cyclobutylamino)propanoate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(cyclobutylamino)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(cyclopropylamino)propanoate hydrochloride
  • Methyl 2-(cyclopentylamino)propanoate hydrochloride
  • Methyl 2-(cyclohexylamino)propanoate hydrochloride

Uniqueness

Methyl 2-(cyclobutylamino)propanoate hydrochloride is unique due to its specific cyclobutyl group, which imparts distinct chemical and physical properties compared to its analogs with different cycloalkyl groups.

Properties

IUPAC Name

methyl 2-(cyclobutylamino)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-6(8(10)11-2)9-7-4-3-5-7;/h6-7,9H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOIENKZVOWEOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC1CCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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